molecular formula C19H17ClN2O2 B2467677 Methyl 4-[(3-chloro-4-methylphenyl)amino]-8-methylquinoline-2-carboxylate CAS No. 1207050-13-2

Methyl 4-[(3-chloro-4-methylphenyl)amino]-8-methylquinoline-2-carboxylate

Cat. No.: B2467677
CAS No.: 1207050-13-2
M. Wt: 340.81
InChI Key: ZIGCGLJQGMBFJW-UHFFFAOYSA-N
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Description

Methyl 4-[(3-chloro-4-methylphenyl)amino]-8-methylquinoline-2-carboxylate is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with a methyl ester group at the 2-position, an amino group at the 4-position, and a 3-chloro-4-methylphenyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(3-chloro-4-methylphenyl)amino]-8-methylquinoline-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Methyl Ester Group: The methyl ester group can be introduced via esterification of the carboxylic acid derivative of quinoline using methanol and a strong acid catalyst like sulfuric acid.

    Amination Reaction: The amino group is introduced through a nucleophilic substitution reaction where the 4-position of the quinoline core is substituted with an amino group using reagents like ammonia or an amine derivative.

    Attachment of the 3-Chloro-4-Methylphenyl Group: This step involves a coupling reaction, such as the Suzuki-Miyaura coupling, where the 3-chloro-4-methylphenyl group is attached to the amino group on the quinoline core using a palladium catalyst and a boronic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(3-chloro-4-methylphenyl)amino]-8-methylquinoline-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like thiols or amines replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Thiols, amines, polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Amine or alcohol derivatives.

    Substitution: Thiol or amine-substituted quinoline derivatives.

Scientific Research Applications

Methyl 4-[(3-chloro-4-methylphenyl)amino]-8-methylquinoline-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an inhibitor of certain enzymes and as a fluorescent probe for biological imaging.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(3-chloro-2-methylphenyl)amino]-quinoline-2-carboxylate
  • Methyl 4-[(3-chloro-4-methylphenyl)amino]-quinoline-2-carboxylate
  • Methyl 4-[(3-chloro-4-methylphenyl)amino]-8-ethylquinoline-2-carboxylate

Uniqueness

Methyl 4-[(3-chloro-4-methylphenyl)amino]-8-methylquinoline-2-carboxylate is unique due to the specific substitution pattern on the quinoline core, which imparts distinct chemical properties and biological activities. The presence of the 3-chloro-4-methylphenyl group enhances its lipophilicity and potential for membrane permeability, making it a valuable compound for drug development and material science applications.

Properties

IUPAC Name

methyl 4-(3-chloro-4-methylanilino)-8-methylquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2/c1-11-7-8-13(9-15(11)20)21-16-10-17(19(23)24-3)22-18-12(2)5-4-6-14(16)18/h4-10H,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIGCGLJQGMBFJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C(=O)OC)NC3=CC(=C(C=C3)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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